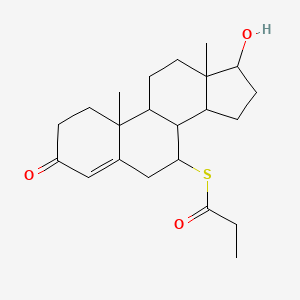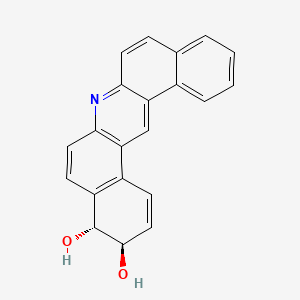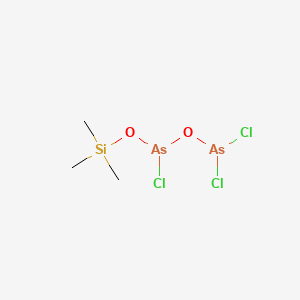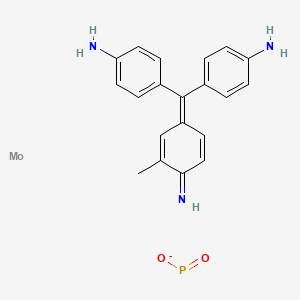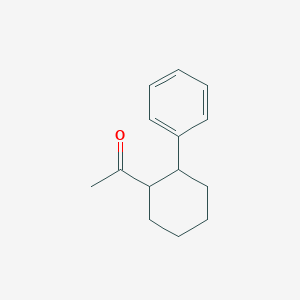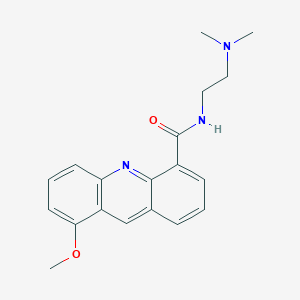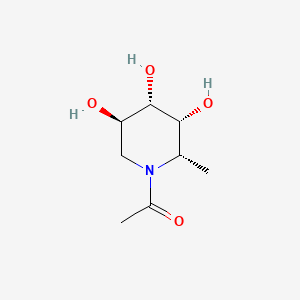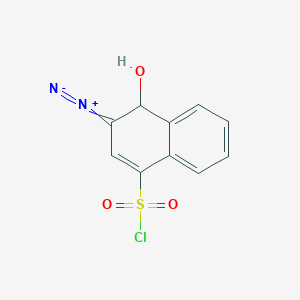
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride is a diazo compound with the molecular formula C10H5ClN2O3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a diazo group (-N2) and a sulfonyl chloride group (-SO2Cl), making it highly reactive and useful in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride typically involves the diazotization of 4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride. This process is carried out by treating the precursor compound with nitrous acid (HNO2) under acidic conditions. The reaction is usually performed at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis.
Types of Reactions:
Substitution Reactions: The diazo group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to neutralize the generated acid.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products:
Substitution Reactions: Substituted naphthalene derivatives.
Reduction Reactions: Amines and other reduced compounds.
Oxidation Reactions: Sulfonic acids and other oxidized products.
Aplicaciones Científicas De Investigación
3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride involves the reactivity of the diazo group. The diazo group can undergo various chemical transformations, such as nucleophilic substitution, leading to the formation of new chemical bonds. The sulfonyl chloride group also contributes to the compound’s reactivity by acting as an electrophile in substitution reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The diazo group reacts with nucleophiles, forming new covalent bonds.
Electrophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparación Con Compuestos Similares
- 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
- 1,2-Naphthoquinone-2-diazido-4-sulfonyl chloride
- 2-Diazo-1-naphthol-4-sulfonyl chloride
Uniqueness: 3-Diazo-4-hydroxy-3,4-dihydronaphthalene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. The presence of both the diazo and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a valuable reagent in various applications.
Propiedades
Fórmula molecular |
C10H7ClN2O3S |
|---|---|
Peso molecular |
270.69 g/mol |
Nombre IUPAC |
3-diazo-4-hydroxy-4H-naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClN2O3S/c11-17(15,16)9-5-8(13-12)10(14)7-4-2-1-3-6(7)9/h1-5,10,14H |
Clave InChI |
SFOSXCMICRJFFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=[N+]=[N-])C=C2S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

